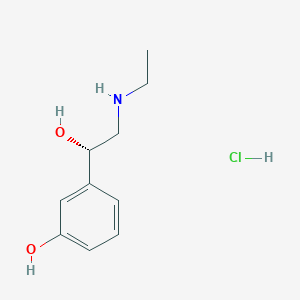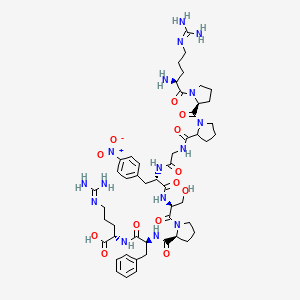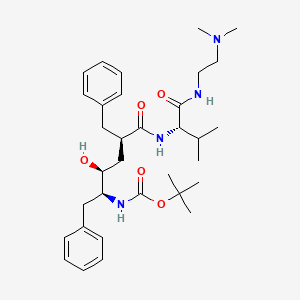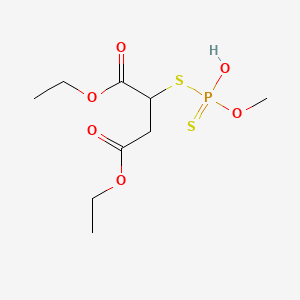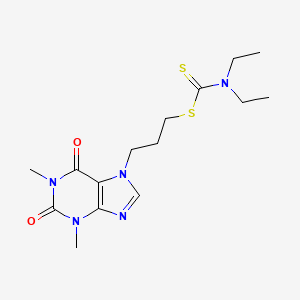
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two methyl groups at the 2 and 4 positions in the pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dimethylpyrrolidine hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 2,4-dimethylpyrrolidine derivative using a chiral catalyst to ensure the desired stereochemistry. The reaction is often carried out under mild conditions to prevent racemization and to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.
科学的研究の応用
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2S,4R)-2,4-Dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
- (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride
- (2R,4R)-2,4-Dimethylpyrrolidine hydrochloride
- (2R,4S)-2,4-Dimethylpyrrolidine hydrochloride
Uniqueness
(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its effectiveness in chiral synthesis and its interaction with biological targets. The compound’s ability to form stable hydrochloride salts further enhances its utility in various applications.
特性
CAS番号 |
866412-04-6 |
|---|---|
分子式 |
C6H14ClN |
分子量 |
135.63 g/mol |
IUPAC名 |
(2S,4R)-2,4-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChIキー |
RDKBTPFACIKRQD-IBTYICNHSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](NC1)C.Cl |
正規SMILES |
CC1CC(NC1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


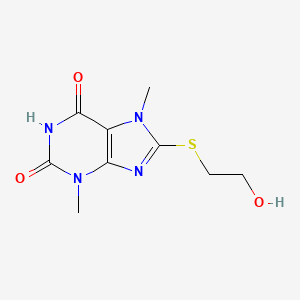
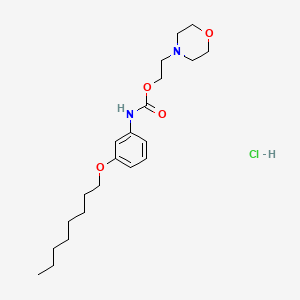
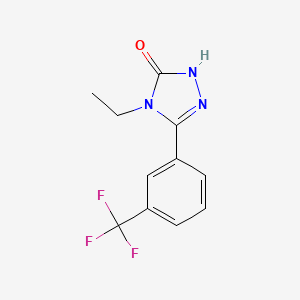
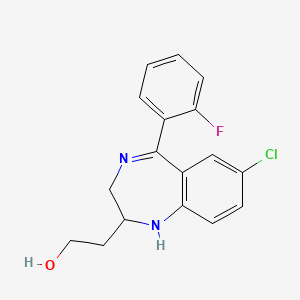
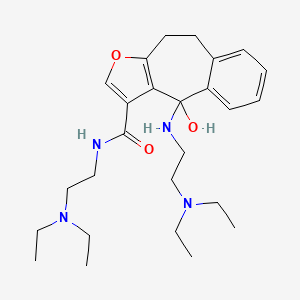
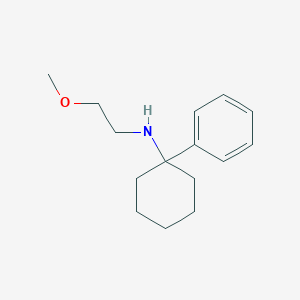
![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
